4-(3-Hydroxyphenyl)benzyl alcohol
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Overview
Description
4-(3-Hydroxyphenyl)benzyl alcohol is an organic compound with the molecular formula C13H12O2 It consists of a benzyl alcohol moiety substituted with a hydroxyphenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Hydroxyphenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydroxyphenylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium amide.
Major Products Formed:
Oxidation: Formation of 4-(3-hydroxyphenyl)benzaldehyde or 4-(3-hydroxyphenyl)benzoic acid.
Reduction: Formation of 4-(3-hydroxyphenyl)methane.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-(3-Hydroxyphenyl)benzyl alcohol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)benzyl alcohol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Hydroxybenzyl alcohol: Similar structure but lacks the additional hydroxyphenyl group.
4-Hydroxyphenylmethanol: Similar structure but with different substitution patterns.
Uniqueness: 4-(3-Hydroxyphenyl)benzyl alcohol is unique due to the presence of both a hydroxyphenyl group and a benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,14-15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFSJLKUBAQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477464 |
Source
|
Record name | 4-(3-Hydroxyphenyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606939-93-9 |
Source
|
Record name | 4-(3-Hydroxyphenyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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